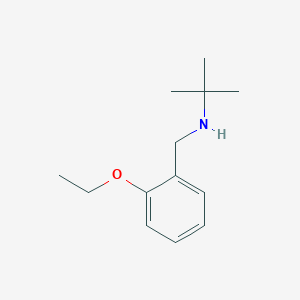![molecular formula C11H16ClNO B249652 2-[(3-Chlorobenzyl)amino]-1-butanol](/img/structure/B249652.png)
2-[(3-Chlorobenzyl)amino]-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chlorobenzyl)amino]-1-butanol is a chemical compound that has been found to have potential applications in scientific research. This compound is also known as CB-1 and is a member of the beta-adrenergic agonist family. It has been found to have a number of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of CB-1 is not fully understood, but it is believed to work by activating beta-adrenergic receptors in the body. This leads to the activation of cyclic AMP (cAMP), which in turn leads to a number of physiological effects.
Biochemical and Physiological Effects:
CB-1 has a number of biochemical and physiological effects that make it a valuable tool for researchers. It has been found to have vasodilatory effects, which can be useful in studies of the cardiovascular system. It has also been shown to have bronchodilatory effects, which can be useful in studies of the respiratory system. In addition, CB-1 has been found to have a number of metabolic effects, including increasing glucose uptake and increasing lipolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CB-1 is its beta-adrenergic agonist activity, which makes it a valuable tool for studying the effects of beta-adrenergic agonists on the body. However, there are also some limitations to its use in lab experiments. For example, the synthesis of CB-1 is complex and requires specialized equipment and expertise. In addition, the compound is not widely available, which can make it difficult for researchers to obtain.
Direcciones Futuras
There are a number of future directions for research on CB-1. One area of research is in the development of new beta-adrenergic agonists that have improved pharmacological properties. Another area of research is in the development of new synthetic methods for CB-1 that are more efficient and cost-effective. Finally, there is also potential for research on the use of CB-1 in the treatment of various diseases, such as asthma and diabetes.
Conclusion:
In conclusion, 2-[(3-Chlorobenzyl)amino]-1-butanol is a valuable tool for researchers in a variety of fields. Its beta-adrenergic agonist activity and its biochemical and physiological effects make it a useful tool for studying a range of physiological processes. While there are some limitations to its use in lab experiments, there is potential for further research on the development of new beta-adrenergic agonists and synthetic methods, as well as its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[(3-Chlorobenzyl)amino]-1-butanol is a complex process that involves several steps. The first step involves the reaction of 3-chlorobenzyl chloride with sodium hydroxide to produce 3-chlorobenzyl alcohol. This is then reacted with butylamine to produce the final product, 2-[(3-Chlorobenzyl)amino]-1-butanol. The synthesis of this compound is challenging and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CB-1 has been found to have a number of potential applications in scientific research. One of the main areas of research is in the field of pharmacology. CB-1 has been shown to have beta-adrenergic agonist activity, which makes it a valuable tool for studying the effects of beta-adrenergic agonists on the body. It has also been used in studies of the cardiovascular system, as it has been found to have vasodilatory effects.
Propiedades
Nombre del producto |
2-[(3-Chlorobenzyl)amino]-1-butanol |
|---|---|
Fórmula molecular |
C11H16ClNO |
Peso molecular |
213.7 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C11H16ClNO/c1-2-11(8-14)13-7-9-4-3-5-10(12)6-9/h3-6,11,13-14H,2,7-8H2,1H3 |
Clave InChI |
JCQORVWFVNIMAI-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=CC=C1)Cl |
SMILES canónico |
CCC(CO)NCC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methylphenyl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B249569.png)
![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B249570.png)
![2-Chloro-5-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B249575.png)
![4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B249576.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine](/img/structure/B249577.png)
![{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249581.png)
![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)


![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)